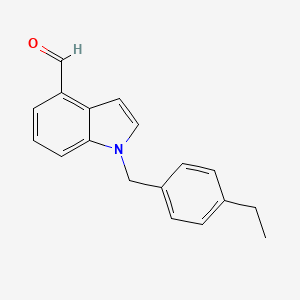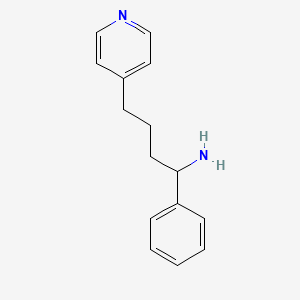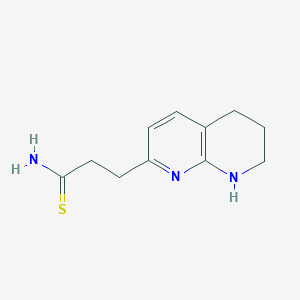
Diethyl 4-Cyano-3-fluorobenzylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-Cyano-3-fluorobenzylphosphonate is an organophosphorus compound with the molecular formula C12H15FNO3P It is a derivative of phosphonic acid and contains a cyano group and a fluorine atom attached to a benzyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4-cyano-3-fluorobenzyl)phosphonate typically involves the reaction of diethyl phosphite with 4-cyano-3-fluorobenzyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the benzyl chloride, resulting in the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of diethyl (4-cyano-3-fluorobenzyl)phosphonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-Cyano-3-fluorobenzylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzyl phosphonates.
Aplicaciones Científicas De Investigación
Diethyl 4-Cyano-3-fluorobenzylphosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to biologically active molecules.
Material Science: It is used in the development of new materials with specific properties, such as flame retardants.
Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of diethyl (4-cyano-3-fluorobenzyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic the structure of phosphate esters, allowing it to interact with enzymes that recognize phosphate groups. This interaction can inhibit the activity of these enzymes, leading to various biological effects. The cyano and fluorine groups can also contribute to the compound’s reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (4-fluorobenzyl)phosphonate: Similar structure but lacks the cyano group.
Diethyl (4-cyanobenzyl)phosphonate: Similar structure but lacks the fluorine atom.
Diethyl (3-fluorobenzyl)phosphonate: Similar structure but the fluorine atom is in a different position.
Uniqueness
Diethyl 4-Cyano-3-fluorobenzylphosphonate is unique due to the presence of both the cyano and fluorine groups on the benzyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C12H15FNO3P |
|---|---|
Peso molecular |
271.22 g/mol |
Nombre IUPAC |
4-(diethoxyphosphorylmethyl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C12H15FNO3P/c1-3-16-18(15,17-4-2)9-10-5-6-11(8-14)12(13)7-10/h5-7H,3-4,9H2,1-2H3 |
Clave InChI |
QHORGOORQOOWLS-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=CC(=C(C=C1)C#N)F)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Isopropoxy-7-morpholin-4-yl-[1,6]naphthyridine](/img/structure/B8313391.png)











![2-Amino-3-pyridin-2-yl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B8313478.png)

